molecular formula C15H16ClNO3 B392260 6-[(3-Chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid CAS No. 19989-14-1

6-[(3-Chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Cat. No.: B392260
CAS No.: 19989-14-1
M. Wt: 293.74g/mol
InChI Key: YPFYXQWSXYLTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(3-Chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is an organic compound with the molecular formula C({15})H({16})ClNO(_{3}) It is characterized by a cyclohexene ring substituted with a carboxylic acid group and a carbamoyl group attached to a 3-chloro-4-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-Chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions

    Cyclohexene Ring Formation: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of an alkyl group or through a Grignard reaction followed by hydrolysis.

    Attachment of Carbamoyl Group: The carbamoyl group is typically introduced through a reaction with an isocyanate or by using a carbamoyl chloride reagent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-[(3-Chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or to reduce the carbamoyl group.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions to introduce other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})), and hydrogen peroxide (H({2})).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH(_{3})) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the chloro group with the nucleophile.

Scientific Research Applications

6-[(3-Chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of polymers or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(3-Chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-[(3-Chloro-4-methylphenyl)carbamoyl]cyclohexane-1-carboxylic acid: Similar structure but lacks the double bond in the cyclohexene ring.

    6-[(3-Chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

Uniqueness

6-[(3-Chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is unique due to the presence of both the carboxylic acid and carbamoyl groups on a cyclohexene ring

Properties

IUPAC Name

6-[(3-chloro-4-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(19)20/h2-3,6-8,11-12H,4-5H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFYXQWSXYLTBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CC=CCC2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.